(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid

Übersicht

Beschreibung

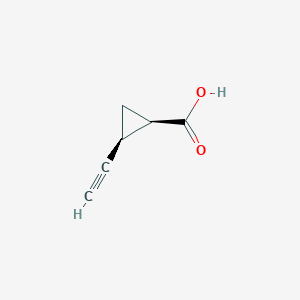

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique structural features and potential applications in various fields. The compound is characterized by the presence of an ethynyl group attached to a cyclopropane ring, which is further substituted with a carboxylic acid group. This configuration imparts distinct chemical properties and reactivity to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric cyclopropanation of alkenes using chiral copper or rhodium catalysts. The reaction conditions often include the use of diazo compounds as carbene precursors and the presence of a suitable solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features an ethynyl group attached to a cyclopropane ring, which is further substituted with a carboxylic acid group. This configuration provides distinct chemical reactivity, making it a versatile building block in organic synthesis.

Chemistry

- Building Block for Synthesis : (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid is utilized as a precursor in the synthesis of complex organic molecules. Its unique cyclopropane structure allows for various transformations, including cyclization and functionalization reactions.

- Chiral Auxiliary : The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. This property is particularly beneficial in synthesizing pharmaceuticals and agrochemicals where chirality is crucial.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules |

| Chiral Auxiliary | Facilitates asymmetric synthesis |

Biology

- Enzyme Mechanism Studies : The compound acts as a probe for studying enzyme mechanisms, particularly in reactions involving cyclopropanes. Its structural features allow researchers to investigate how enzymes interact with cyclic substrates.

- Substrate in Enzymatic Reactions : It is used as a substrate in various enzymatic reactions, providing insights into reaction pathways and enzyme specificity.

| Application | Description |

|---|---|

| Probe for Enzyme Mechanisms | Investigates enzyme interactions with cyclic substrates |

| Substrate in Reactions | Used to study enzymatic pathways |

Medicine

- Pharmaceutical Intermediate : this compound is being explored as an intermediate in drug discovery. Its ability to undergo various chemical transformations makes it suitable for synthesizing novel therapeutic agents.

- Lead Compound : The compound has potential as a lead compound for developing new drugs due to its unique structure and reactivity profile.

| Application | Description |

|---|---|

| Pharmaceutical Intermediate | Used in drug synthesis |

| Lead Compound | Potential for new therapeutic agents |

Industry

- Production of Fine Chemicals : The compound is employed in the production of fine chemicals, including agrochemicals and specialty materials. Its reactivity allows for the efficient synthesis of diverse chemical products.

- Agrochemical Precursor : It serves as a precursor for synthesizing pesticides and herbicides, contributing to agricultural chemistry.

| Application | Description |

|---|---|

| Fine Chemicals Production | Utilized in manufacturing diverse chemical products |

| Agrochemical Precursor | Key ingredient for pesticides and herbicides |

Case Study 1: Synthesis of Pyrethroid Pesticides

A notable application of this compound is its role in synthesizing pyrethroid-type pesticides. The process involves hydrolyzing the ester form of the compound to obtain the corresponding carboxylic acid, which can then be converted into active pesticide formulations. This method showcases the compound's utility in agricultural applications.

Case Study 2: Enzymatic Reaction Mechanism Exploration

Research has demonstrated that this compound can be used to probe the mechanisms of cyclopropanase enzymes. By observing the reaction kinetics and product formation when this compound is used as a substrate, scientists have gained insights into enzyme specificity and catalytic efficiency.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. The cyclopropane ring’s strained structure makes it reactive towards ring-opening reactions, which can lead to the formation of new chemical entities. These interactions are crucial for the compound’s biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid

- (1R,2S)-1-amino-2-ethylcyclopropanecarboxylic acid

- (1R,2S)-1-amino-2-propylcyclopropanecarboxylic acid

Uniqueness

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties compared to other cyclopropane derivatives. This feature allows for unique applications in synthetic chemistry and potential pharmaceutical development .

Biologische Aktivität

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopropane ring with an ethynyl group and a carboxylic acid functional group. The synthesis typically involves:

- Formation of the Cyclopropane Ring : Achieved through a Simmons-Smith reaction.

- Introduction of the Ethynyl Group : Utilized via a Sonogashira coupling reaction.

- Esterification : Finalized with the use of dehydrating agents like DCC or DIC.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Interaction : The compound may modulate enzyme activity through binding interactions, influenced by the rigid cyclopropane structure which enhances binding affinity.

- Transporter Interaction : It has been evaluated for its potential to interact with organic anion transporting polypeptides (OATPs), which are crucial for drug transport across cell membranes .

Therapeutic Applications

Research indicates that this compound may have applications in:

- Anti-inflammatory Drugs : Its derivatives have shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory medications .

- Anticancer Agents : The compound's ability to inhibit certain cancer cell lines has been explored, indicating potential in oncology .

Case Studies and Experimental Data

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro. The mechanism involved inhibition of pro-inflammatory cytokines .

- Drug Interaction Studies : In vivo studies assessed the interaction of this compound with OATP transporters, revealing its potential to influence pharmacokinetics and drug-drug interactions significantly .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, anticancer | Enzyme modulation, transporter interaction |

| Tert-butyl (1R,2S)-2-vinylcyclopropane-1-carboxylate | Moderate anti-inflammatory | Similar mechanisms as above |

| Tert-butyl (1R,2S)-2-propynylcyclopropane-1-carboxylate | Limited data available | Unknown |

Eigenschaften

IUPAC Name |

(1R,2S)-2-ethynylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOURCILMTVHBE-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.